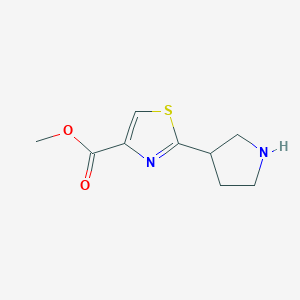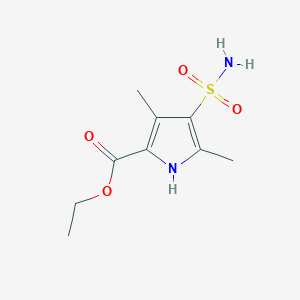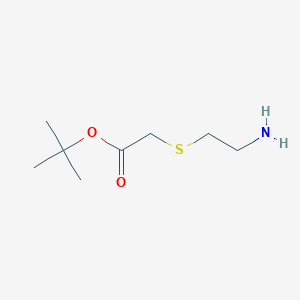
Methyl 2-(pyrrolidin-3-yl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(pyrrolidin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile scaffold for various chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(pyrrolidin-3-yl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminothiazole with an appropriate ester derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve safety. Catalysts may also be employed to enhance reaction rates and selectivity. The purification of the final product typically involves crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(pyrrolidin-3-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen and sulfur atoms. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a catalyst such as pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated thiazole derivatives.
Applications De Recherche Scientifique
Methyl 2-(pyrrolidin-3-yl)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Methyl 2-(pyrrolidin-3-yl)thiazole-4-carboxylate exerts its effects depends on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The pyrrolidine ring adds to the compound’s ability to fit into specific binding sites, enhancing its selectivity and potency. Molecular docking studies and biochemical assays are often used to elucidate these interactions.
Comparaison Avec Des Composés Similaires
Methyl 2-(pyrrolidin-3-yl)thiazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate: This compound has a similar structure but with an ethyl ester group, which may affect its reactivity and biological activity.
2-Aminothiazole derivatives: These compounds share the thiazole ring but differ in the substituents attached, leading to variations in their chemical and biological properties.
Pyrrolidine-based compounds: These include various derivatives where the pyrrolidine ring is fused with different heterocycles, offering a range of activities and applications.
The uniqueness of this compound lies in its specific combination of the thiazole and pyrrolidine rings, which provides a distinct set of chemical and biological properties that can be exploited in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H12N2O2S |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
methyl 2-pyrrolidin-3-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H12N2O2S/c1-13-9(12)7-5-14-8(11-7)6-2-3-10-4-6/h5-6,10H,2-4H2,1H3 |
Clé InChI |
JJDYKOXMSVXOKW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CSC(=N1)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B13513507.png)





![(2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B13513539.png)
![5-[(4-ethylpiperazin-1-yl)methyl]-N-(5-iodo-1,3-thiazol-2-yl)pyridin-2-amine](/img/structure/B13513542.png)
![methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13513552.png)
